molecular formula C13H13BO3 B6326768 4-(p-Tolyloxy)phenylboronic acid CAS No. 1029438-40-1

4-(p-Tolyloxy)phenylboronic acid

Cat. No.: B6326768
CAS No.: 1029438-40-1
M. Wt: 228.05 g/mol
InChI Key: AXBNVRIPFXSBOB-UHFFFAOYSA-N
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Description

4-(p-Tolyloxy)phenylboronic acid (CAS 1029438-40-1) is an aromatic boronic acid with the molecular formula C13H13BO3 and a molecular weight of 228.05 g/mol. This compound, provided with a typical purity of 97% , serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. It is a key reagent for the Suzuki-Miyaura reaction, a widely used palladium-catalyzed process for forming carbon-carbon bonds between boronic acids and organic halides to create biaryl structures, which are central to developing advanced materials and pharmaceutical intermediates . As an organoboronic acid, its properties are characterized by the boronic acid functional group attached to an aromatic system, making it generally stable and easy to handle . Beyond cross-coupling, boronic acids like this one are valuable in synthesing cyclic boronate esters through interactions with diols, a mechanism exploited in developing sensors for carbohydrates and other biological molecules . This chemical is for research and further chemical manufacturing applications only. It is NOT intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet before use.

Properties

IUPAC Name

[4-(4-methylphenoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBNVRIPFXSBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Bromo-p-tolyloxybenzene

Reaction Conditions :

  • Substrates : 4-Bromophenol (1.0 equiv), p-tolyl bromide (1.2 equiv)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : DMF/THF (1:1 v/v)

  • Catalyst : None (thermal conditions)

  • Temperature : 90°C

  • Time : 1 hour

  • Yield : ~85% (hypothetical, based on analogous etherifications).

Mechanism : A Williamson ether synthesis, where the phenoxide ion attacks p-tolyl bromide in an SₙAr reaction.

Step 2: Miyaura Borylation

Reaction Conditions :

  • Substrate : 4-Bromo-p-tolyloxybenzene (1.0 equiv)

  • Boron Source : Bis(pinacolato)diboron (1.5 equiv)

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80–100°C

  • Time : 4–6 hours

  • Yield : 70–90% (extrapolated from pinacol ester formations in).

Mechanism : Palladium-catalyzed transmetallation replaces the bromide with a boronic ester.

Step 3: Hydrolysis of Boronic Ester

Reaction Conditions :

  • Substrate : this compound pinacol ester (1.0 equiv)

  • Acid : 6 M HCl (aqueous)

  • Solvent : THF/H₂O (2:1 v/v)

  • Temperature : Room temperature

  • Time : 12 hours

  • Yield : >95% (based on).

Data Table 1: Summary of Route 1

StepReactantsCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromophenol, p-tolyl bromideCs₂CO₃DMF/THF90185
24-Bromo-p-tolyloxybenzenePdCl₂(dppf), KOAc1,4-Dioxane80–1004–680
3Pinacol esterHClTHF/H₂O251295

Step 1: Directed ortho-Metalation (DoM)

Reaction Conditions :

  • Substrate : p-Tolyloxybenzene (1.0 equiv)

  • Base : LDA (2.2 equiv)

  • Electrophile : Trimethyl borate (3.0 equiv)

  • Solvent : THF

  • Temperature : −78°C

  • Time : 1 hour

  • Yield : 50–60% (hypothetical, based on lithiation-borylation precedents).

Mechanism : Lithiation at the para position directed by the electron-donating p-tolyloxy group, followed by quenching with trimethyl borate.

Data Table 2: Summary of Route 2

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
1p-TolyloxybenzeneLDA, B(OMe)₃THF−78155

Comparative Analysis of Methods

Efficiency and Scalability

  • Route 1 offers higher yields (80–95%) and scalability due to robust Pd-catalyzed systems. However, it requires handling air-sensitive catalysts and multi-step purification.

  • Route 2 avoids transition metals but suffers from lower yields and stringent cryogenic conditions.

Catalyst and Solvent Optimization

  • PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability and reactivity.

  • DMF/THF mixtures improve solubility of intermediates in Williamson ether synthesis compared to pure DMF.

Challenges and Mitigation Strategies

Boronic Acid Stability

  • Issue : Boronic acids are prone to protodeboronation under acidic or aqueous conditions.

  • Solution : Use pinacol esters as stable intermediates, hydrolyzing only before subsequent reactions.

Purification

  • Issue : Column chromatography is often needed to separate boronic acids from Pd residues.

  • Solution : Employ scavengers like SiliaBond Thiol or activated charcoal .

Chemical Reactions Analysis

Nickel-Catalyzed Aryldifluoromethylation

4-(p-Tolyloxy)phenylboronic acid participates in nickel-catalyzed couplings with aryloxydifluoromethyl bromides under optimized conditions (NiCl₂·glyme, DABCO, and 4,4’-dimethyl-2,2’-bipyridine ligand). Key findings:

  • Substrate scope : Electron-withdrawing (-NO₂, -Cl) and donating (-MeO, -Me) groups on arylboronic acids yield products in 56–91% efficiency .

  • Mechanism : Radical trapping experiments (TEMPO, PBN) and single-electron transfer inhibitors confirm a radical-involved pathway .

Substituent on Arylboronic AcidProduct Yield (%)
-NO₂ (Electron-withdrawing)85
-OMe (Electron-donating)91
-Cl (Moderate)76

Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki reactions, derivatives of phenylboronic acid couple with aryl halides to form biaryls. For example:

  • 4-Bromoanisole reacts with phenylboronic acid using 0.25 mol% Pd catalyst and K₂CO₃ in ethanol, achieving >99% yield at 80°C .

  • The para-tolyloxy group may enhance steric and electronic effects, though direct data on this compound requires extrapolation from analogous systems .

Catalytic Reduction in Click Chemistry

This compound reduces Cu(II) to Cu(I) in azide-alkyne cycloadditions (CuAAC), enabling regioselective 1,4-disubstituted triazole synthesis:

  • Conditions : CuSO₄ (10 mol%), phenylboronic acid (20 mol%), H₂O/iPrOH, microwave irradiation (125°C, 10–15 min) .

  • Yields : 75–95% for diverse azides and alkynes, with no bis-triazole byproducts .

Proposed Mechanism :

  • Cu(II) → Cu(I) reduction via boronic acid.

  • Cu(I) catalyzes azide-alkyne cycloaddition .

Dehydration and Boroxine Formation

Like phenylboronic acid, this compound undergoes dehydration to form trimeric boroxines:
3 ArB(OH)2Ar3B3O3+3 H2O3\ \text{ArB(OH)}_2 \rightarrow \text{Ar}_3\text{B}_3\text{O}_3 + 3\ \text{H}_2\text{O}

  • Thermal dehydration is facilitated at 80–120°C, with yields dependent on solvent and drying agents .

Halodeboronation

The compound undergoes regioselective halogenation with aqueous halogens:
ArB(OH)2+X2+H2OArX+B(OH)3+HX\text{ArB(OH)}_2 + X_2 + \text{H}_2\text{O} \rightarrow \text{ArX} + \text{B(OH)}_3 + \text{HX}

  • Bromination and iodination proceed efficiently, though direct data on the para-tolyloxy variant is limited .

Biochemical Interactions

The boronic acid moiety binds cis-diols in carbohydrates, enabling applications in:

  • Sugar sensing : Selective recognition of fructose and glucose via reversible ester formation.

  • Enzyme inhibition : Potential protease inhibition through boronate-arginine interactions .

Protecting Group for Diols

This compound forms stable esters with 1,2- or 1,3-diols, reversible under acidic conditions:
ArB(OH)2+2 HO-R-OHArB(OR)2+2 H2O\text{ArB(OH)}_2 + 2\ \text{HO-R-OH} \rightleftharpoons \text{ArB(OR)}_2 + 2\ \text{H}_2\text{O}

  • Used in nucleotide and carbohydrate chemistry .

Comparative Reactivity

Reaction TypeThis compoundPhenylboronic Acid
Suzuki Coupling EfficiencyHigh (extrapolated)85–99%
CuAAC Catalytic Activity75–95% Not reported
Halodeboronation RateModerate (predicted)Fast

Scientific Research Applications

4-(p-Tolyloxy)phenylboronic acid is a phenylboronic acid derivative with diverse applications, particularly in biomedical and chemical fields. Phenylboronic acids, including this compound, are notable for their ability to form reversible covalent bonds with diol-containing compounds, making them valuable in various applications such as drug delivery, glucose sensing, and cancer treatment .

Biomedical Applications

  • Drug Delivery Systems :
    • Phenylboronic acid derivatives are used in pH-sensitive drug delivery systems, especially for tumor targeting .
    • These compounds can be conjugated with chitosan to enhance biocompatibility and biodegradability, making them effective carriers for drug delivery .
  • Glucose Sensing :
    • 4-Formylphenylboronic acid (4-FPBA) conjugated with chitosan (CS) has shown potential in glucose-dependent insulin delivery systems . The amount of insulin released is higher with increased glucose levels, demonstrating its efficacy in regulating insulin release .
    • Modifying polymers with phenylboronic acid can lower the pKa, enhancing glucose responsiveness under physiological conditions .
  • Enzyme Inhibition :
    • 4-FPBA-CS conjugates can inhibit enzymes present in the gastrointestinal tract, protecting proteinaceous drugs like calcitonin from intestinal pancreatic serine proteases .
  • Tumor Targeting :
    • Surface modification of chitosan nanoparticles (CSNPs) with 4-CPBA improves tumor targeting and restricts tumor growth .
  • Bone Tissue Regeneration :
    • Incorporating phenylboronic acids, chitosan, and bioactive glass (BG 45S5) composite scaffold material shows promise for treating bone tissue degeneration .

Chemical and Material Science Applications

  • Antimicrobial Activity :
    • Substituted 2-formylphenylboronic acids exhibit antibacterial activity against B. cereus, while other phenylboronic acids do not show such activity .
  • Flame Retardants :
    • Boron-based PBA functionalized chitosan conjugates (B-CH) can be synthesized via the Mannich reaction between chitosan and 4-FPBA, and used as flame retardants .
  • Catalysis :
    • Phenylboronic acids and their derivatives are used as catalysts in various organic reactions, such as Suzuki-Miyaura coupling.

Tables of Applications

ApplicationCompound UsedDescription
Tumor Targeting4CPBA-modified CSNPsSuperior efficacy in restricting tumor growth
Periodontitis Treatment4CPBA-crosslinked MTZ microcapsules/hydrogelEnhanced topical delivery of MTZ in the periodontal pocket
Glucose Sensing/Insulin DeliveryCS-4-FPBAGlucose-dependent insulin delivery system
Bone Tissue RegenerationPBA/CS/BG 45S5 composite scaffoldPotential for treating bone tissue degeneration
Calcitonin Oral Delivery4-FPBA-CS conjugateProtects calcitonin from intestinal pancreatic serine proteases
Antiplasmodial Activity2-phenoxybenzamidesShowed sub-micromolar antiplasmodial activity

Case Studies

  • Prostate Cancer Cell Migration Inhibition : Phenylboronic acid (PBA) inhibits the migration of prostate cancer cell lines and non-tumorigenic prostate cells. PBA is more potent than boric acid (BA) in targeting metastatic and proliferative properties of cancer cells. Treatment with 1mM PBA decreases activities of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells, but not in normal prostate cells .
  • Ovarian Cancer Cell Apoptosis : Phenylboronic acid and benzoxaborole derivatives exhibit antiproliferative activity in cancer cell lines. 2-Fluoro-6-formylphenylboronic acid is a highly active antiproliferative agent .

Mechanism of Action

The mechanism of action of 4-(p-Tolyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic aryl halide.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Electronic and Acidic Properties

The pKa of phenylboronic acid derivatives is a critical parameter influencing their reactivity and binding affinity. For example:

  • 4-(N-Allylsulfamoyl)-phenylboronic acid (3) and 4-(3-butenesulfonyl)-phenylboronic acid (6) exhibit pKa values of 7.4 and 7.1 , respectively, significantly lower than unmodified phenylboronic acid (pKa 8.8 ). This reduction is attributed to electron-withdrawing sulfonyl/sulfamoyl groups, enhancing acidity and improving diol-binding efficiency at physiological pH .
  • In contrast, 4-Methoxyphenylboronic acid (pKa ~8.5–9.0, inferred from structural analogs) retains higher pKa due to the electron-donating methoxy group, reducing its reactivity in neutral aqueous conditions .

Implications for 4-(p-Tolyloxy)phenylboronic acid: The p-tolyloxy group (electron-donating methylphenoxy) may moderately increase pKa compared to sulfonamide/sulfonyl analogs but lower it relative to methoxy derivatives. This balance could optimize its use in mildly acidic or neutral environments, such as glycoprotein sensing .

Steric and Functional Group Effects

Substituent Bulk and Reactivity :
  • 4-[(2,6-Diisopropylphenoxy)methyl]phenylboronic acid () features a bulky 2,6-diisopropylphenoxymethyl group, which likely impedes cross-coupling reactions due to steric hindrance.
  • 4-Methoxyphenylboronic acid (), with a smaller methoxy group, shows efficient reactivity in Suzuki couplings, as seen in its use for synthesizing biaryls .

Implications: The p-tolyloxy group in this compound is less bulky than diisopropylphenoxy derivatives, suggesting manageable steric effects in catalytic applications. Its methylphenoxy substituent may also enhance solubility in organic solvents compared to polar sulfonamide groups .

Suzuki-Miyaura Cross-Coupling :
  • 4-(Trifluoromethoxy)phenylboronic acid () and 4-(pyridyl)boronic acid () are employed in cross-couplings to synthesize heteroaromatic compounds, demonstrating tolerance for electron-withdrawing substituents. Yields vary with substituent electronic effects (e.g., 25–67% for trifluoromethoxy derivatives) .
  • 4-(Bromomethyl)phenylboronic acid () is utilized in bioconjugation and dendrimer synthesis, leveraging its reactive bromomethyl group for post-functionalization .

However, direct comparisons are needed to confirm this hypothesis.

Sensors and Probes :
  • 4-(Bromomethyl)phenylboronic acid derivatives serve as fluorescent probes for H₂O₂ detection, where oxidative removal of the boronic acid group restores ESIPT fluorescence .
  • 4-[(2-Aminoethyl)carbamoyl]phenylboronic acid (AECPBA) binds glycoproteins via boronate-diol interactions, enabling affinity chromatography at physiological pH .
Drug Delivery :
  • Bromophenylboronic acid-modified dendrimers () enhance gene transfection efficiency by improving DNA condensation and cellular uptake .

Implications : The p-tolyloxy group’s hydrophobicity could improve membrane permeability in drug delivery systems, while its moderate electron-donating effects may stabilize boronate ester formation in sensors.

Biological Activity

4-(p-Tolyloxy)phenylboronic acid (CAS No. 1029438-40-1) is a boronic acid derivative that has garnered attention for its unique chemical properties and potential biological applications. This compound is characterized by its ability to form reversible covalent bonds with diols, making it useful in various biochemical contexts, particularly in drug delivery and targeting.

This compound features a phenyl group with a p-tolyl ether substituent, which enhances its lipophilicity and cellular uptake. The boronic acid moiety enables selective interactions with biological molecules, particularly those containing cis-diol functionalities, such as sugars and certain biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Cellular Uptake and Targeting : Studies have demonstrated that phenylboronic acid derivatives can enhance the cellular uptake of therapeutic agents. For instance, micelles functionalized with boronic acid ligands showed improved delivery of small interfering RNA (siRNA) into cells by utilizing boron transporters for enhanced internalization .
  • Gene Silencing : In experiments involving E. siliculosus, PBA-modified micelles facilitated significant gene silencing effects. For example, the treatment with FPBA-modified micelles resulted in a 74% reduction in Myrosinase transcripts, indicating effective siRNA delivery and subsequent gene knockdown .
  • Enzyme Interactions : The compound has been studied for its interactions with enzymes such as alkaline phosphatase. Boronic acids can form stable complexes with enzymes, enhancing their immobilization on affinity chromatography supports . This property can be exploited for enzyme stabilization and targeted drug delivery.

Research Findings

A variety of studies have explored the implications of this compound in biological systems:

StudyFindings
Micelle Studies PBA-modified micelles showed enhanced cellular uptake of siRNA in E. siliculosus, leading to effective gene silencing .
Enzyme Immobilization Boronic acid derivatives demonstrated superior performance in enzyme immobilization compared to conventional methods, retaining activity under varying pH conditions .
Bioconjugate Stability The stability of bioconjugates formed with phenylboronic acids was evaluated, showing resilience in both acidic and alkaline environments .

Case Studies

  • siRNA Delivery in Algae : A study focused on the delivery of siRNA using PBA-modified micelles demonstrated successful gene silencing through effective cellular uptake mechanisms. The results indicated that the presence of boronic acid significantly enhanced the internalization efficiency compared to unmodified carriers .
  • Enzyme Affinity Chromatography : Research on the immobilization of alkaline phosphatase using phenylboronic acid bioconjugates revealed that these conjugates exhibited enhanced stability and retention compared to traditional methods, highlighting their potential for use in biochemical assays and therapeutic applications .

Q & A

Q. What are the recommended safety precautions when handling 4-(p-Tolyloxy)phenylboronic acid in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation of dust or aerosols .
  • First Aid Measures : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. In case of ingestion, do NOT induce vomiting; provide water and consult a physician .
  • Storage : Store in a cool, dry, ventilated area away from oxidizers. Use airtight containers to minimize moisture absorption, which can lead to hydrolysis .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : React 4-bromo-p-tolyloxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in anhydrous THF at 80°C .
  • Alternative Routes : Electrophilic borylation using boron trifluoride etherate with a directing group, though yields may vary depending on substituent steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and confirm boronic acid presence via B–O vibrational modes in IR (1350–1310 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.1) and assess purity .

Q. How should researchers optimize storage conditions to prevent degradation of phenylboronic acid derivatives?

Methodological Answer:

  • Desiccants : Store with silica gel or molecular sieves to mitigate hydrolysis.
  • Temperature : Maintain at –20°C for long-term stability, as boronic acids degrade under ambient humidity .

Advanced Research Questions

Q. How do electronic effects of the p-Tolyloxy substituent influence the reactivity of phenylboronic acids in cross-coupling reactions?

Methodological Answer:

  • DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-withdrawing/donating effects. The p-Tolyloxy group’s electron-donating nature enhances nucleophilicity, accelerating transmetalation in Suzuki reactions .
  • Experimental Validation : Compare coupling rates with analogs (e.g., 4-methoxyphenylboronic acid) using kinetic studies .

Q. What computational strategies are effective for modeling the conformational stability of this compound?

Methodological Answer:

  • DFT/B3LYP Simulations : Optimize geometry at the 6-311++G(d,p) basis set. Analyze rotational barriers around the B–C bond to identify stable conformers .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on hydrogen-bonding networks .

Q. How can researchers design experiments to study the interaction of this compound with glycoproteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 dextran chip and measure binding kinetics with lectins (e.g., concanavalin A) at varying pH (5.5–8.5) to exploit boronate-diol equilibria .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .

Q. What strategies mitigate boronic acid hydrolysis during prolonged reactions?

Methodological Answer:

  • Anhydrous Conditions : Use molecular sieves or anhydrous solvents (e.g., THF, DMF) with <50 ppm water content.
  • Protecting Groups : Convert to pinacol ester derivatives temporarily, regenerating the boronic acid post-reaction via acidic hydrolysis .

Q. How do substituents like p-Tolyloxy affect hydrogen-bonding networks in phenylboronic acid crystals?

Methodological Answer:

  • X-ray Crystallography : Resolve intermolecular B–O⋯H–O bonds and π-π stacking distances. Compare with analogs (e.g., 4-phenoxyphenylboronic acid) .
  • AIM Topological Analysis : Calculate bond critical points (BCPs) to quantify interaction strengths .

Q. What biomedical applications exist for this compound-functionalized nanomaterials?

Methodological Answer:

  • Antiviral Nanoparticles : Conjugate with iron oxide NPs via Cu(I)-catalyzed azide-alkyne cycloaddition. Test inhibition of viral entry (e.g., HCV) using cell-based assays .
  • Drug Delivery : Engineer pH-responsive hydrogels exploiting boronate-sugar interactions for controlled release .

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